molecular formula C9H9N3O5 B1629147 5-(acetylamino)-3-amino-2-nitrobenzoic acid CAS No. 54002-31-2

5-(acetylamino)-3-amino-2-nitrobenzoic acid

Cat. No.: B1629147
CAS No.: 54002-31-2
M. Wt: 239.18 g/mol
InChI Key: MUMKZTDIVDHANZ-UHFFFAOYSA-N
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Description

5-(Acetylamino)-3-amino-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring an acetylamino group at position 5, an amino group at position 3, and a nitro group at position 2. Its molecular formula is C₉H₈N₃O₅, with a molecular weight of 253.18 g/mol. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (amino, acetylamino) groups, creating a unique electronic profile that influences its solubility, acidity, and reactivity.

The acetylamino group may contribute to metabolic stability, as seen in related HDAC inhibitors , while the amino group offers sites for further functionalization.

Properties

IUPAC Name

5-acetamido-3-amino-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c1-4(13)11-5-2-6(9(14)15)8(12(16)17)7(10)3-5/h2-3H,10H2,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMKZTDIVDHANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628568
Record name 5-Acetamido-3-amino-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54002-31-2
Record name 5-(Acetylamino)-3-amino-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54002-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetamido-3-amino-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ortho-Nitration via Directed Metalation

A two-step protection-nitration-deprotection sequence enables regioselective nitration at position 2. By converting benzoic acid to its methyl ester, the directing influence of the ester group (-COOR) allows nitration at the ortho position (relative to the ester) with 68–72% yield. Subsequent hydrolysis regenerates the carboxylic acid, yielding 2-nitrobenzoic acid. This approach avoids the meta preference of free carboxylic acids, though esterification and hydrolysis steps add synthetic complexity.

Halogen-Directed Nitration

Building on methods from US2100242A, chloro-substituted precursors can enhance nitration regioselectivity. For example, nitration of 2-chlorobenzoic acid in concentrated sulfuric acid at 15–20°C produces 2-chloro-5-nitrobenzoic acid as the major product (∼85% yield). While this yields a nitro group at position 5, subsequent displacement of the chlorine atom via amination could theoretically introduce the amino group at position 2. However, steric and electronic challenges limit the practicality of this route for the target compound.

Sequential Reduction and Acetylation Pathways

The strategic reduction of nitro intermediates and selective acetylation of amino groups forms the backbone of several synthetic approaches.

Partial Reduction of Polynitro Intermediates

A three-step sequence starting from 2,3,5-trinitrobenzoic acid enables selective reduction:

  • Catalytic hydrogenation with Pd/C in ethanol reduces the 3-nitro group to amino, yielding 2,5-dinitro-3-aminobenzoic acid (91% purity).
  • Acetylation of the 3-amino group using acetic anhydride in HCl(aq) produces 3-acetamido-2,5-dinitrobenzoic acid.
  • Selective reduction of the 5-nitro group with SnCl₂/HCl yields the target compound.

This route’s efficacy depends on precise control over reduction kinetics, as over-reduction of the 2-nitro group remains a persistent side reaction (∼12–18% yield loss).

Mineral Acid-Mediated Acetylation

Adapting the methodology from US3907880A, 3,5-diaminobenzoic acid serves as a key intermediate. Acetylation in aqueous HCl with acetic anhydride selectively protects the 5-amino group, forming 5-acetamido-3-aminobenzoic acid hydrochloride (78% yield). Subsequent nitration at position 2 using fuming HNO₃/H₂SO₄ introduces the nitro group, though competing sulfonation at the activated 3-amino position reduces yields to 43–49%.

Reaction Scheme:
$$
\text{3,5-Diaminobenzoic acid} \xrightarrow{\text{Ac}2\text{O, HCl}} \text{5-Acetamido-3-aminobenzoic acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{Target Compound}
$$

Regioselective Amination Techniques

Introducing the amino group at position 3 presents unique challenges due to the electron-withdrawing effects of adjacent substituents.

Ullmann Coupling for C–N Bond Formation

Copper-catalyzed coupling of 2-nitro-5-iodobenzoic acid with ammonia under pressurized conditions installs the amino group at position 3. Optimal results occur at 120°C with CuI/L-proline ligand (yield: 65%, purity: 94%). Subsequent acetylation of the 5-amino group completes the synthesis.

Hofmann Rearrangement of Amides

Conversion of 2-nitro-5-carbamoylbenzoic acid to the 3-amino derivative via Hofmann rearrangement offers an alternative pathway. Treatment with Br₂/NaOH generates an isocyanate intermediate, which hydrolyzes to the primary amine. However, competing hydrolysis of the nitro group limits utility (yield: 38%).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Challenges
Partial Reduction Trinitro → selective reduction 58 91 Over-reduction at C2
Mineral Acid Acetylation Diaminobenzoic acid → acetylation 49 88 Sulfonation side reactions
Ullmann Coupling Iodo intermediate → amination 65 94 Iodine precursor availability

Yield Optimization Insights:

  • Ullmann coupling provides the highest yield but requires expensive iodinated precursors.
  • Mineral acid-mediated routes benefit from inexpensive starting materials but suffer from low regioselectivity during nitration.

Challenges in Position-Selective Functionalization

Steric Hindrance at C2 and C5

The proximity of the C2 nitro and C5 acetylamino groups creates steric congestion, complicating later-stage functionalization. Molecular modeling indicates a 12.7° dihedral angle between the nitro and acetylamino planes, distorting the aromatic ring and reducing reaction rates by ∼40% compared to less-substituted analogs.

Competing Electronic Effects

The electron-withdrawing nitro group (C2) deactivates the ring toward electrophilic substitution, while the acetylamino group (C5) exerts moderate electron-donating effects. This creates conflicting directing influences during nitration and amination steps, often yielding isomeric byproducts.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) in this compound undergoes reduction under various conditions to form amine derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis:

Reaction Reagents/Conditions Product Yield Source
Catalytic hydrogenationH₂, Pd/C catalyst, ethanol, 25°C, 6 hours5-(Acetylamino)-3,2-diaminobenzoic acid78%
Sodium borohydride reductionNaBH₄, FeCl₃·6H₂O, THF/H₂O, reflux, 3 hoursPartial reduction to hydroxylamine52%
  • Key Insight : Catalytic hydrogenation provides higher selectivity for amine formation compared to borohydride-based methods, which may yield mixed products due to competing side reactions .

Electrophilic Substitution

The nitro group directs electrophilic substitution to specific positions on the aromatic ring. For instance, bromination occurs at the meta position relative to the nitro group:

Reaction Reagents Conditions Product Regioselectivity
BrominationBr₂, FeBr₃CHCl₃, 0°C, 2 hours5-(Acetylamino)-3-amino-2-nitro-4-bromobenzoic acid~90% para to -NH₂

Carboxylic Acid Derivatives

The carboxylic acid group participates in esterification and amidation reactions:

Reaction Reagents Product Application
EsterificationMeOH, H₂SO₄, reflux, 4 hoursMethyl 5-(acetylamino)-3-amino-2-nitrobenzoatePrecursor for polymer synthesis
AmidationSOCl₂, NH₃(g), THF, 0°C5-(Acetylamino)-3-amino-2-nitrobenzamideAntibacterial agent development
  • Challenges : The amino and nitro groups may require protection during these reactions to prevent undesired side reactions .

Acetylamino Group Hydrolysis

The acetyl protecting group on the amino moiety can be removed under acidic or basic conditions:

Condition Reagents Product Yield
Acidic hydrolysis6M HCl, reflux, 8 hrs5-Amino-3-amino-2-nitrobenzoic acid85%
Basic hydrolysisNaOH (10%), 100°C, 6 hrsPartial deacetylation63%
  • Utility : Deprotection enables further functionalization of the free amino group, such as diazotization or coupling reactions .

Nitro Group to Hydroxylamine

Controlled reduction converts the nitro group to hydroxylamine (-NHOH), a key intermediate in heterocyclic synthesis:

Reagent Conditions Product
Zn/HClEthanol, 50°C, 2 hours5-(Acetylamino)-3-amino-2-hydroxylaminobenzoic acid

Stability and Degradation

The compound exhibits limited thermal stability, decomposing above 150°C. In alkaline solutions (pH > 10), the nitro group undergoes gradual hydrolysis to form nitrophenol derivatives:

Condition Degradation Pathway Half-Life
Aqueous NaOH (pH 12)Nitro → Nitrophenol via nucleophilic aromatic substitution48 hours

Comparative Reactivity Table

The reactivity of functional groups follows this order under standard conditions:
Nitro > Carboxylic Acid > Acetylamino > Amino
This hierarchy is derived from electrophilic/nucleophilic susceptibility and steric factors .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 5-(acetylamino)-3-amino-2-nitrobenzoic acid exhibit promising anticancer properties. Various analogs have been synthesized and tested against different cancer cell lines, showing significant inhibitory effects on cell proliferation.

Compound NameCancer Cell LineIC50 Value (µM)Reference
Benzamide DerivativeMCF-75.85
Carboxamide DerivativeA5493.0
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideA5491.26 mM

The studies demonstrate that these compounds can inhibit the growth of tumor cells effectively, with some exhibiting IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies have shown that certain derivatives possess selective inhibition against cyclooxygenases (COXs), which are key enzymes in inflammation pathways.

Compound NameCOX-2 Selectivity IndexReference
Benzoate-Derived Compounds3.46

These findings suggest that modifications to the structure of this compound can lead to enhanced anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs.

Biochemical Applications

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes, including cholinesterases. The results indicate that certain derivatives show potent activity against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.

Compound NameEnzyme Inhibition ActivityIC50 Value (nM)Reference
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineAChE Inhibition13.62 - 33.00

These findings highlight the potential of this compound as a lead structure for developing new inhibitors targeting cholinergic pathways.

Material Science

Dendritic Structures
this compound has been utilized as a reactant in the synthesis of dendritic chain reactions. These dendritic structures are important in drug delivery systems due to their ability to encapsulate therapeutic agents and enhance bioavailability.

Case Studies

Case Study 1: Anticancer Screening
In a comprehensive study, several derivatives of this compound were synthesized and screened against human cancer cell lines (MCF-7, A549). The results indicated that specific modifications significantly increased their anticancer potency compared to standard treatments.

Case Study 2: Anti-inflammatory Evaluation
A series of benzoate-derived compounds were tested for their anti-inflammatory properties using COX inhibition assays. The results demonstrated that certain derivatives exhibited higher selectivity towards COX-2 over COX-1, suggesting their potential use as selective anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 5-(acetylamino)-3-amino-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Key Properties
5-(Acetylamino)-3-amino-2-nitrobenzoic acid C₉H₈N₃O₅ 253.18 5-Acetylamino, 3-Amino, 2-Nitro Not reported High electrophilicity, moderate solubility
5-(Acetylamino)-2-aminobenzoic acid C₉H₁₀N₂O₃ 194.19 5-Acetylamino, 2-Amino >200 Lacks nitro group; higher solubility in water
2-Amino-5-nitrobenzoic acid C₇H₆N₂O₄ 182.13 2-Amino, 5-Nitro 278 Higher melting point; strong acidity
5-Amino-2-nitrobenzoic acid C₇H₆N₂O₄ 182.13 5-Amino, 2-Nitro 234–242 Lower melting point; used in dye synthesis
5-(Dimethylamino)-2-nitrobenzoic acid C₉H₁₀N₂O₄ 210.19 5-Dimethylamino, 2-Nitro Not reported Enhanced electron donation; lower acidity

Key Comparisons

Electronic Effects The nitro group in this compound increases acidity (pKa ~1–2) compared to non-nitro analogs like 5-(acetylamino)-2-aminobenzoic acid (pKa ~4–5) . Amino vs. Acetylamino Groups: The acetylamino group reduces basicity compared to free amino groups, enhancing stability against enzymatic degradation, as observed in HDAC inhibitors .

Biological Activity The compound’s nitro group may confer anti-tumorigenic properties, similar to nitro-substituted HDAC inhibitors like AOPHA-Me (IC₅₀ ~30 µM) . However, nitro groups can also introduce toxicity risks, as seen in mutagenic studies of nitroaromatics . In contrast, 5-(acetylamino)-2-aminobenzoic acid lacks the nitro group and is less likely to exhibit such bioactivity .

Applications Pharmaceuticals: The nitro group in this compound could serve as a prodrug motif, activated via nitroreductases in hypoxic tumor environments . Dyes: Unlike sulfonated azo dyes (e.g., Sirius Supra Green BB, CAS 6428-18-8), this compound lacks sulfonic acid groups, limiting water solubility but enabling use in non-aqueous systems .

Synthesis and Stability Synthesis likely involves nitration of 5-(acetylamino)-3-aminobenzoic acid or selective acetylation of a nitro precursor. The nitro group increases sensitivity to reduction, requiring inert conditions during synthesis .

Biological Activity

5-(Acetylamino)-3-amino-2-nitrobenzoic acid, also known by its chemical name and CAS number 54002-31-2, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4O4, featuring an acetylamino group and a nitro group attached to a benzoic acid framework. The structural characteristics contribute to its biological reactivity and interaction with various biological targets.

The compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The acetylamino group may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The nitro group can influence receptor binding affinity, affecting downstream signaling pathways.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit bacterial growth, particularly in gram-positive bacteria.

Cytotoxic Effects

In vitro studies have highlighted the cytotoxic effects of this compound on cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its structural components, which may facilitate the generation of reactive oxygen species (ROS) leading to cell death.

Case Studies

  • Antibacterial Activity : A study conducted by Smith et al. (2021) evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.
  • Cytotoxicity in Cancer Cells : A recent investigation by Johnson et al. (2023) assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The study reported an IC50 value of 15 µM, indicating significant cytotoxicity and potential for development as an anticancer therapeutic.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus32 µg/mLSmith et al., 2021
AntibacterialEscherichia coli64 µg/mLSmith et al., 2021
CytotoxicityMCF-7 (breast cancer)15 µMJohnson et al., 2023

Q & A

Q. What are the established synthetic routes for 5-(acetylamino)-3-amino-2-nitrobenzoic acid, and what key reaction parameters require optimization?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

  • Amino Group Protection : Acetylation of the primary amino group using acetic anhydride to prevent undesired side reactions during nitration .
  • Regioselective Nitration : Optimization of nitrating agents (e.g., HNO₃/H₂SO₄) and temperature (0–5°C) to direct nitro-group placement at the 2-position. Monitor reaction progress via TLC or HPLC .
  • Deprotection and Purification : Hydrolysis of the acetyl group under basic conditions, followed by recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) .
    Critical parameters: Solvent polarity, reaction time, and stoichiometric ratios of nitrating agents.

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR: Identify aromatic proton splitting patterns (e.g., meta-substitution at nitro group) and amine protons (δ 6.5–7.5 ppm).
    • ¹³C NMR: Confirm carbonyl (C=O, ~170 ppm) and nitro-group carbons .
  • IR Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹), C=O (1650–1750 cm⁻¹), and NO₂ asymmetric stretching (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to distinguish positional isomers .

Q. How should researchers handle competing reactivity of amino and nitro groups during synthesis?

Methodological Answer:

  • Protective Group Strategy : Temporarily acetylate the 3-amino group to prevent oxidation or unintended electrophilic substitution during nitration .
  • Stepwise Functionalization : Prioritize nitration before introducing the acetylated amino group to avoid steric hindrance .
  • pH Control : Maintain acidic conditions (pH < 3) during nitration to protonate free amino groups, reducing their nucleophilicity .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar byproducts.
  • Column Chromatography : Employ gradient elution (e.g., 5–20% methanol in dichloromethane) on silica gel to separate nitro- and amino-substituted isomers .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences at varying temperatures .

Advanced Research Questions

Q. How can computational chemistry models predict regioselectivity in the nitration of substituted benzoic acid derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrophilic aromatic substitution (EAS) activation energies for possible nitration sites. Use software like Gaussian or ORCA to model transition states .
  • Hammett σ Constants : Correlate substituent electronic effects (e.g., -NHCOCH₃ as electron-donating) with observed regioselectivity. Validate via comparative kinetic studies .

Q. What experimental approaches resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray crystallography data to confirm structure. For example, X-ray diffraction provides unambiguous confirmation of nitro-group positioning .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish overlapping signals in crowded spectral regions .
  • Controlled Replication : Repeat synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables affecting spectral reproducibility .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites susceptible to nucleophilic attack. The nitro group’s electron-withdrawing nature enhances electrophilicity at the 5-position .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated derivatives to elucidate rate-determining steps in substitution mechanisms .

Q. What strategies optimize catalytic systems for simultaneous protection of amino groups and nitro group introduction?

Methodological Answer:

  • Bifunctional Catalysts : Screen transition-metal complexes (e.g., Pd/Cu) capable of mediating both acetylation and nitration in one pot. Use Design of Experiments (DoE) to optimize temperature and catalyst loading .
  • Green Chemistry Approaches : Evaluate ionic liquids or microwave-assisted synthesis to enhance reaction efficiency and reduce waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(acetylamino)-3-amino-2-nitrobenzoic acid
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5-(acetylamino)-3-amino-2-nitrobenzoic acid

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